3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of fluorine atoms on both the benzoyl and phenyl groups, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of 4-fluorobenzoyl chloride from 4-fluorobenzoic acid using thionyl chloride.
Condensation Reaction: The 4-fluorobenzoyl chloride is then reacted with 3-fluorobenzylamine to form the corresponding amide.
Cyclization: The amide undergoes cyclization in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinolinone core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The fluorine atoms on the benzoyl and phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives.
Scientific Research Applications
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes and receptors, leading to modulation of biological activities. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2-fluorobenzoyl)amino]benzoate
- Methyl 2-fluorobenzoate
- Methyl (4-fluorobenzoyl)acetate
Uniqueness
3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern and the presence of fluorine atoms on both the benzoyl and phenyl groups. This unique structure can result in distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
3-(4-fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c24-17-10-8-16(9-11-17)22(27)20-14-26(13-15-4-3-5-18(25)12-15)21-7-2-1-6-19(21)23(20)28/h1-12,14H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMJUOBNRTTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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